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Introduction: Celastrol, a quinone methide triterpene extracted from the root of Tripterygium

wilfordii (Thunder God Vine), has demonstrated significant therapeutic potential as a potent

anti-inflammatory, anti-cancer, anti-obesity, and neuroprotective agent.[1][2][3][4] Its

mechanism of action involves the modulation of multiple signaling pathways, including the

inhibition of NF-κB activity, induction of apoptosis, and suppression of angiogenesis.[5][6]

However, the clinical translation of Celastrol is severely hampered by its poor water solubility,

low oral bioavailability, short plasma half-life, and potential for off-target toxicity.[1][2][4][7][8]

Nanotechnology offers a promising strategy to overcome these limitations.[2] Encapsulating

Celastrol within nanoparticle-based drug delivery systems can enhance its solubility, improve

its pharmacokinetic profile, enable targeted delivery to disease sites, and reduce systemic

toxicity.[4][7][9] This document provides an overview of various Celastrol nanoformulations,

detailed experimental protocols, and a summary of their physicochemical and therapeutic

properties.

Common Nanoparticle Formulations for Celastrol
Delivery
A variety of nanocarriers have been explored to improve the delivery of Celastrol.[1] These

systems are designed to protect the drug from degradation, control its release, and target
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specific tissues or cells.

Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid)

(PLGA) and poly(ethylene glycol)-block-poly(ε-caprolactone) (PEG-b-PCL) are widely used

to encapsulate Celastrol.[3][5][7] These nanoparticles can improve drug solubility and

provide sustained release.[5]

Liposomes: These are spherical vesicles composed of phospholipid bilayers that can

encapsulate both hydrophilic and lipophilic drugs like Celastrol.[1][10] Surface modifications,

such as the addition of galactose or folic acid, can be used to target specific receptors on

cancer cells.[1][7]

Nanostructured Lipid Carriers (NLCs): NLCs are composed of a blend of solid and liquid

lipids, offering high drug loading capacity and stability. They have been shown to enhance

the oral bioavailability of Celastrol.[11]

Mesoporous Silica Nanoparticles (MSNs): MSNs possess a unique porous structure,

allowing for high drug loading and controlled, pH-responsive drug release.[1]

Albumin-Based Nanoparticles: Human serum albumin nanoparticles can improve Celastrol's
water solubility and reduce its toxicity, with the ability to specifically target certain cell types.

[7]

Exosomes: These are cell-derived vesicles that can act as natural nanocarriers,

demonstrating enhanced antitumor activity presumably due to higher bioavailability.[7][9]

Data Presentation: Physicochemical and Efficacy
Data
The following tables summarize quantitative data from various studies on Celastrol-loaded

nanoparticles.

Table 1: Physicochemical Properties of Selected Celastrol Nanoparticles
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Nanoparti
cle Type

Polymer/
Lipid
Composit
ion

Particle
Size (nm)

Zeta
Potential
(mV)

Encapsul
ation
Efficiency
(EE%)

Drug
Loading
Capacity
(DLC%)

Referenc
e

PLGA-
PEG NPs

PLGA,
PEG,
Chitosan,
Mannose

~380 ~-55 N/A N/A [12]

PEG-b-

PCL

Micelles

Poly(ethyle

ne glycol)-

block-

poly(ε-

caprolacto

ne)

N/A N/A N/A 7.36% [5]

Liposomes

Soybean

Phospholip

id,

Cholesterol

, Tween-80

89.6 ± 7.3 -87.7 ± 5.8
98.06 ±

0.94%
N/A [10]

FA-PLGA-

PEG NPs

Folic Acid,

PLGA,

PEG

155 N/A 95% 9.5% [11][13]

NLCs

Solid &

Liquid

Lipids,

Cell-

penetrating

peptide

126.7 ± 9.2 N/A N/A N/A [11]

Self-

Assembled

NPs

mPEG-PLL
103.1 ±

10.7
N/A N/A N/A [3]
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| CS-FA/TT/PLGA NPs | Chondroitin Sulfate-Folic Acid, TPP-TPGS, PLGA | ~100 | N/A | N/A |

N/A | |

Table 2: Summary of In Vitro and In Vivo Efficacy of Celastrol Nanoparticles

Nanoparticle
Formulation

Cell Line / Animal
Model

Key Findings &
Efficacy

Reference

PEG-b-PCL
Micelles

SO-Rb 50
(Retinoblastoma) /
Xenograft Mice

IC50 of 17.733
µg/mL.
Substantially
suppressed tumor
volume and weight
in vivo.

[5]

Self-Stabilized NPs

(mPEG-PLL)

B16F10 (Melanoma) /

Xenograft Mice

Enhanced antitumor

efficacy and reduced

side toxicities

compared to free

Celastrol.

[6]

FA-PLGA-PEG NPs
SKOV3 (Ovarian

Cancer)

Enhanced uptake via

active targeting and

significant inhibitory

potential.

[11]

CS-FA/TT/PLGA NPs
4T1 (Breast Cancer) /

Xenograft Mice

Displayed the

strongest antitumor

activity and notably

inhibited tumor growth

in vivo.

Galactosylated

Liposomes

Hepatocellular

Carcinoma Mouse

Model

Effectively prevented

tumor growth by

inhibiting AKT

activation and

inducing apoptosis.

[1][7]
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| Neutrophil-Mimicking NPs | Pancreatic Carcinoma Model | Achieved pancreas-specific drug

delivery by overcoming the blood-pancreas barrier. |[3][11] |

Experimental Protocols
This section provides detailed methodologies for the preparation, characterization, and

evaluation of Celastrol-loaded nanoparticles.

Protocol 1: Preparation of Celastrol-Loaded PLGA
Nanoparticles (Emulsification-Solvent Evaporation
Method)
This protocol is adapted from methodologies for preparing polymer-based nanoparticles.[12]

Materials:

Celastrol (Cel)

Poly(lactic-co-glycolic acid) (PLGA)

Polyvinyl alcohol (PVA)

Dichloromethane (DCM) or Chloroform

Deionized water

Magnetic stirrer, Homogenizer or Probe Sonicator

Rotary evaporator

Ultracentrifuge

Procedure:

Prepare the Organic Phase (Oil Phase): Dissolve 5-10 mg of Celastrol and 100-200 mg of

PLGA in 5 mL of DCM or chloroform.
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Prepare the Aqueous Phase (Water Phase): Prepare a 1% (w/v) PVA solution in deionized

water. This will act as the surfactant to stabilize the emulsion.

Form the Primary Emulsion (o/w): Add the organic phase dropwise into 15-20 mL of the

aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 3-5 minutes) or

probe sonication on an ice bath. This forms an oil-in-water (o/w) emulsion.

Solvent Evaporation: Transfer the emulsion to a larger beaker and stir magnetically at room

temperature for 4-6 hours, or use a rotary evaporator under reduced pressure, to allow the

organic solvent (DCM/chloroform) to evaporate. This leads to the precipitation of PLGA and

the formation of solid nanoparticles.

Nanoparticle Collection and Purification:

Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm, 4°C) for 30

minutes.

Discard the supernatant, which contains unencapsulated Celastrol and residual PVA.

Resuspend the nanoparticle pellet in deionized water and wash by repeating the

centrifugation step two more times to remove any remaining impurities.

Final Product: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer.

For long-term storage, the nanoparticles can be lyophilized (freeze-dried).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 16 Tech Support

https://www.benchchem.com/product/b190767?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Nanoparticle Synthesis

Preparation
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(Celastrol + PLGA in DCM)
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(Stirring/Rotovap) Centrifugation Washing Steps (x3) Final Product

(Resuspend or Lyophilize)
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Caption: Workflow for nanoparticle synthesis via emulsification-solvent evaporation.

Protocol 2: Characterization of Celastrol-Loaded
Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

Technique: Dynamic Light Scattering (DLS).

Procedure:

Dilute the nanoparticle suspension in deionized water or an appropriate buffer to an

optimal concentration for measurement.

Transfer the sample to a disposable cuvette.

Measure the particle size (Z-average), PDI, and zeta potential using a DLS instrument

(e.g., Malvern Zetasizer).[12]

Perform measurements in triplicate and report the mean ± standard deviation. A PDI value

< 0.5 indicates a relatively stable and uniform nanoparticle population.[12]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 16 Tech Support

https://www.benchchem.com/product/b190767?utm_src=pdf-body-img
https://www.benchchem.com/product/b190767?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11316965/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11316965/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Procedure:

Total Drug (W_total): Dissolve a known amount of lyophilized Celastrol-loaded

nanoparticles in a suitable organic solvent (e.g., acetonitrile or DMSO) to break the

nanoparticles and release the encapsulated drug.

Free Drug (W_free): Alternatively, measure the amount of unencapsulated Celastrol in the

supernatant collected during the first centrifugation step (Protocol 1, Step 5).

Quantify the Celastrol concentration in the resulting solution using a pre-established

calibration curve via HPLC or UV-Vis spectrophotometry.

Calculate DLC and EE using the following formulas:

EE (%) = [(Total Drug - Free Drug) / Total Drug] * 100

DLC (%) = [Weight of Drug in Nanoparticles / Total Weight of Nanoparticles] * 100

Protocol 3: In Vitro Drug Release Study
This protocol uses the dialysis bag method to simulate drug release in a physiological

environment.[14][15]

Materials:

Dialysis tubing (with appropriate Molecular Weight Cut-Off, e.g., 3.5 kDa).

Phosphate-Buffered Saline (PBS) at pH 7.4 and pH 5.5 (to simulate physiological and

endosomal/tumor environments, respectively).

Shaking incubator or water bath.

HPLC or UV-Vis Spectrophotometer.

Procedure:
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Place 1 mL of the Celastrol-loaded nanoparticle suspension into a dialysis bag.

Securely seal both ends of the bag.

Immerse the dialysis bag in a beaker containing 50 mL of release buffer (e.g., PBS pH 7.4).

Place the beaker in a shaking incubator at 37°C with gentle agitation.

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of

the release buffer from the beaker.

Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release buffer to

maintain sink conditions.

Analyze the amount of Celastrol released into the buffer samples using HPLC or UV-Vis.

Plot the cumulative percentage of drug released versus time to obtain the release profile.[16]

Studies often show a biphasic release pattern: an initial burst release of surface-adsorbed

drug followed by a sustained release of the encapsulated drug.[16]

Protocol 4: In Vitro Cell Viability Assay
This protocol determines the cytotoxicity of Celastrol formulations against cancer cells.[12][14]

Materials:

Cancer cell line of interest (e.g., 4T1, SKOV3, SO-Rb 50).

Complete cell culture medium.

96-well plates.

Free Celastrol, Celastrol-loaded nanoparticles, and blank nanoparticles (control).

CCK-8 or MTT reagent.

Microplate reader.

Procedure:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24

hours to allow for attachment.

Prepare serial dilutions of free Celastrol, Celastrol-loaded nanoparticles, and blank

nanoparticles in the culture medium.

Remove the old medium from the wells and add 100 µL of the prepared treatments. Include

untreated cells as a negative control.

Incubate the plate for another 24, 48, or 72 hours.

Add 10 µL of CCK-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a

microplate reader.

Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability

versus drug concentration to determine the IC50 (the concentration required to inhibit 50% of

cell growth).

Protocol 5: In Vivo Antitumor Efficacy Study
This protocol describes a typical xenograft model to evaluate the therapeutic efficacy of

Celastrol nanoparticles in vivo.[5][6] All animal experiments must be conducted in accordance

with institutional guidelines and approved protocols.

Materials:

Immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice).

Cancer cells for tumor induction.

Treatment formulations (e.g., PBS, free Celastrol, Celastrol-loaded nanoparticles).

Calipers for tumor measurement.

Procedure:
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Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in

100 µL PBS) into the flank of each mouse.

Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

Randomly divide the mice into treatment groups (n=5-8 per group), such as:

Group 1: Control (PBS or saline)

Group 2: Free Celastrol

Group 3: Blank Nanoparticles

Group 4: Celastrol-loaded Nanoparticles

Treatment Administration: Administer the treatments via a suitable route (e.g., intravenous or

intraperitoneal injection) every other day for a specified period (e.g., 16-21 days).

Monitoring:

Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x

Width²) / 2.

Monitor the body weight of the mice as an indicator of systemic toxicity.

Endpoint Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh

them, and photograph them. Major organs (liver, kidney, spleen) can be collected for

histopathological analysis to assess toxicity.

Data Analysis: Plot the average tumor volume versus time for each group to evaluate tumor

growth inhibition.
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Workflow for In Vivo Efficacy Study
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Caption: General workflow for an in vivo xenograft mouse model study.

Molecular Signaling Pathways of Celastrol
Celastrol exerts its anticancer effects by targeting multiple critical signaling pathways involved

in cell proliferation, survival, and apoptosis.[17] Nanoparticle delivery can enhance the

accumulation of Celastrol at the tumor site, thereby amplifying its impact on these pathways.

Key Targeted Pathways:

NF-κB Pathway Inhibition: Celastrol is a well-known inhibitor of the NF-κB (Nuclear Factor

kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] By preventing the

activation of NF-κB, Celastrol downregulates the expression of anti-apoptotic proteins like

Bcl-2, promoting cell death.

Induction of Apoptosis: Celastrol induces apoptosis (programmed cell death) by modulating

the balance of pro-apoptotic and anti-apoptotic proteins. It decreases the expression of Bcl-2

while increasing the expression of the pro-apoptotic protein Bax.[5] This shift in the Bax/Bcl-2

ratio leads to the activation of caspases and subsequent cell death.[5][17]

Cell Cycle Arrest: Celastrol can cause cell cycle arrest, often at the G1/S checkpoint,

preventing cancer cells from dividing and proliferating.[17]

ROS Generation: In some cancer types, Celastrol has been shown to induce the production

of Reactive Oxygen Species (ROS), leading to oxidative stress and promoting apoptosis.[14]

ROS-responsive nanoparticles have been designed to release Celastrol in the high-ROS

tumor microenvironment, creating a positive feedback loop that amplifies therapeutic

efficacy.[13][14]
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Caption: Celastrol targets multiple pathways to inhibit cancer cell survival.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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